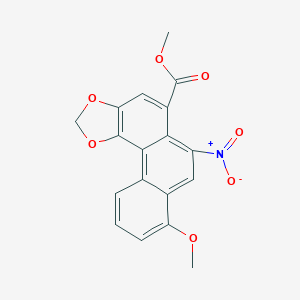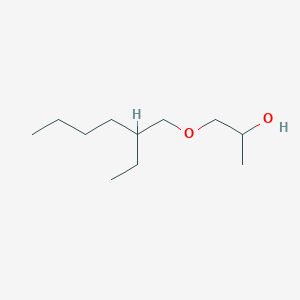
3,4-Xylenol, 6-tert-butyl-
Vue d'ensemble
Description
3,4-Xylenol, 6-tert-butyl- is a chemical compound with the molecular formula C12H18O . Its systematic names include 2-(1,1-Dimethylethyl)-4,5-dimethylphenol, 2-tert-Butyl-4,5-xylenol, and Phenol, 2-(1,1-dimethylethyl)-4,5-dimethyl- . It has a molecular weight of 178.27 g/mol .
Molecular Structure Analysis
The molecular structure of 3,4-Xylenol, 6-tert-butyl- consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 . Physical And Chemical Properties Analysis
The molecular weight of 3,4-Xylenol, 6-tert-butyl- is 178.27 g/mol . It has a complexity of 169 and a topological polar surface area of 20.2 Ų .Applications De Recherche Scientifique
Chemical Separation and Synthesis :
- 3,4-Xylenol, 6-tert-butyl- is used in the separation of p-cresol from its mixture with 2,6-xylenol using tert-butyl alcohol as an extraneous agent in a multistage process. This is beneficial for separating close-boiling components in chemical mixtures (Jadhav, Chivate, & Tavare, 1991).
- It is also involved in the synthesis of multi-alkali-metal tetraphenolates, which are used as catalysts for the ring-opening polymerization of lactide, leading to polymers with good molecular weight control and narrow molecular weight distributions (Zhang et al., 2012).
Polymerization and Material Science :
- The compound plays a role in the polymerization of n-Butyl Acrylates in different solvents. This process is critical for producing various polymeric materials with specific properties (Song et al., 2010).
- It is used in the production of poly(phenylenevinylene)-attached phenoxyl radicals, which have applications in creating materials with specific magnetic properties (Nishide et al., 1996).
Antioxidant and Stabilizer in Polyolefins :
- 3,4-Xylenol, 6-tert-butyl- is an oxidation product of antioxidants used in polyethylene production, influencing the discoloration of polyethylene films. This aspect is crucial in materials science, particularly in the stability and aesthetic aspects of plastics (Daun, Gilbert, & Giacin, 1974).
- The compound has been identified in the synthesis of novel antioxidants for polymers, playing a key role in enhancing the stability and longevity of plastic materials (Nedelčev et al., 2007).
Propriétés
IUPAC Name |
2-tert-butyl-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFDAKCWRGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162733 | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Xylenol, 6-tert-butyl- | |
CAS RN |
1445-23-4 | |
| Record name | 2-tert-Butyl-4,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



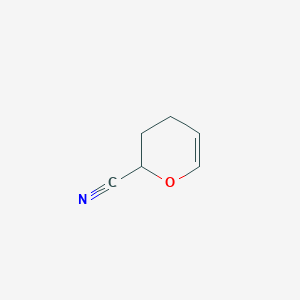
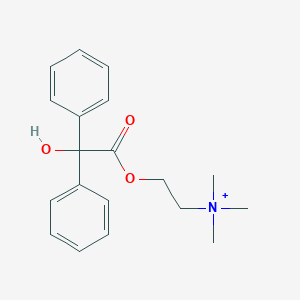
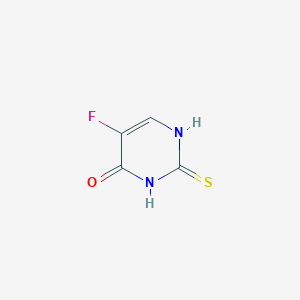
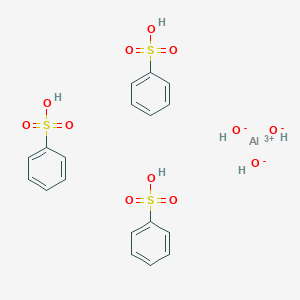
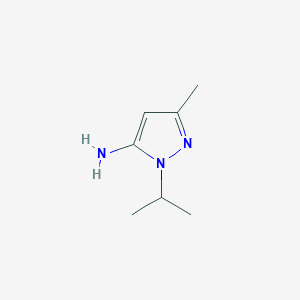
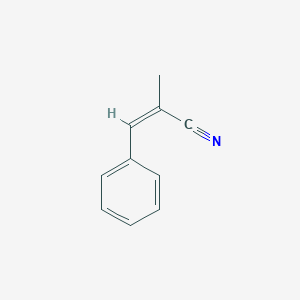
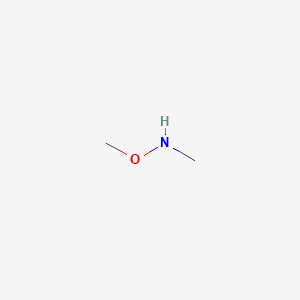

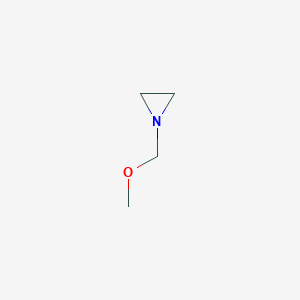
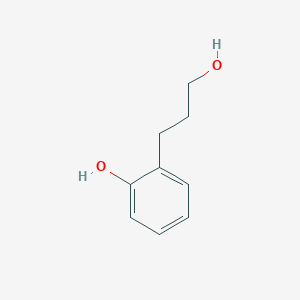

![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
